molecular formula C12H18N2O3S B3609003 3-[(dimethylamino)sulfonyl]-N-isopropylbenzamide

3-[(dimethylamino)sulfonyl]-N-isopropylbenzamide

Cat. No. B3609003
M. Wt: 270.35 g/mol
InChI Key: DADHWQPCUCOGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(dimethylamino)sulfonyl]-N-isopropylbenzamide (also known as DASB) is a chemical compound that has been widely used in scientific research for its ability to bind to the serotonin transporter (SERT) in the brain. SERT is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By binding to SERT, DASB can be used to study the function and regulation of this important protein, as well as its role in various neurological and psychiatric disorders.

Mechanism of Action

DASB binds specifically to the SERT protein in the brain, preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have a variety of effects on neuronal function and behavior. The exact mechanism of action of DASB is still being studied, but it is believed to involve a complex interplay between SERT, serotonin, and other neurotransmitters.
Biochemical and Physiological Effects
DASB has been shown to have a number of biochemical and physiological effects on the brain and nervous system. For example, it has been shown to increase the levels of serotonin in the brain, which can improve mood and reduce anxiety and depression. DASB has also been shown to affect other neurotransmitters, such as dopamine and norepinephrine, which can have additional effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

DASB has several advantages as a research tool, including its high selectivity for SERT and its ability to bind to SERT in living cells and tissues. However, there are also several limitations to its use, including its relatively low affinity for SERT compared to other ligands, and the fact that it can be difficult to synthesize and purify.

Future Directions

There are many potential future directions for research involving DASB and SERT. For example, researchers may continue to explore the role of SERT in various neurological and psychiatric disorders, and investigate new drugs that can modulate SERT function. Additionally, new techniques for imaging and studying SERT in living cells and tissues may be developed, which could provide new insights into its function and regulation. Finally, researchers may continue to refine the synthesis and purification methods for DASB, in order to improve its selectivity and potency as a research tool.

Scientific Research Applications

DASB has been used extensively in scientific research to study the function and regulation of SERT in the brain. This includes studies on the role of SERT in depression, anxiety, and other psychiatric disorders. DASB has also been used to study the effects of various drugs on SERT function, as well as the impact of genetic mutations on SERT expression and regulation.

properties

IUPAC Name

3-(dimethylsulfamoyl)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9(2)13-12(15)10-6-5-7-11(8-10)18(16,17)14(3)4/h5-9H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADHWQPCUCOGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.